Technical Monograph: 3-(Trifluoromethoxy)pyridin-4-amine
Technical Monograph: 3-(Trifluoromethoxy)pyridin-4-amine
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development.
CAS Registry Number: 827586-90-3[1]
Executive Summary
3-(Trifluoromethoxy)pyridin-4-amine (CAS 827586-90-3) is a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical and agrochemical agents.[1] Distinguished by the presence of the trifluoromethoxy (–OCF₃) group ortho to an amino functionality, this compound serves as a critical bioisostere for methoxy-substituted pyridines. Its primary utility lies in modulating lipophilicity and metabolic stability in kinase inhibitors and CNS-active ligands, where the –OCF₃ moiety provides a "metabolic block" against oxidative O-dealkylation while enhancing blood-brain barrier (BBB) permeability.
Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for quality control and procurement verification.
| Property | Specification |
| CAS Number | 827586-90-3 |
| IUPAC Name | 3-(Trifluoromethoxy)pyridin-4-amine |
| Synonyms | 4-Amino-3-(trifluoromethoxy)pyridine; 3-OCF3-pyridin-4-amine |
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol |
| SMILES | NC1=C(OC(F)(F)F)C=NC=C1 |
| Appearance | Off-white to pale yellow solid (typically) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Dark |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Synthetic Methodology
The introduction of a trifluoromethoxy group onto a pyridine ring is synthetically challenging due to the instability of the trifluoromethoxide anion (CF₃O⁻). Traditional nucleophilic substitution is often non-viable. The most robust, field-proven protocol utilizes a radical-mediated O-trifluoromethylation/rearrangement sequence .
Core Protocol: Radical Migration from N-Hydroxylamines
This method, validated in high-impact literature (e.g., Chemical Science), circumvents the need for harsh fluorinating agents like fluorophosgene.
Mechanism:
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Precursor Preparation: Selective reduction of 4-nitropyridine to N-(pyridin-4-yl)hydroxylamine.
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Trifluoromethylation: Reaction with an electrophilic CF₃ source (Togni Reagent I) generates an O-CF₃ intermediate.
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Rearrangement: A [3,3]-sigmatropic-like rearrangement or radical migration shifts the –OCF₃ group from the nitrogen oxygen to the C3 carbon, yielding the ortho-substituted product.
Experimental Workflow (Representative Scale)
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Reagents: 4-Nitropyridine, Hydrazine hydrate (reductant), Rhodium on Carbon (catalyst), Togni Reagent I (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole).
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Step 1 (Reduction): 4-Nitropyridine is reduced to the hydroxylamine intermediate using hydrazine/Rh-C in THF at 0°C. Critical Control: Prevent over-reduction to the amine by strictly limiting reaction time and temperature.
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Step 2 (Functionalization): The crude hydroxylamine is dissolved in DCM. Togni Reagent I (1.2 equiv) is added. The mixture is stirred at ambient temperature.
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Step 3 (Purification): The reaction is quenched with aqueous NaHCO₃. The organic layer is separated, dried over Na₂SO₄, and concentrated. Flash column chromatography (Hexane/EtOAc gradient) yields the target 3-(trifluoromethoxy)pyridin-4-amine.
Visualization: Synthetic Pathway
The following diagram illustrates the radical migration logic essential for accessing this substitution pattern.
Caption: Radical-mediated synthesis via Togni Reagent, ensuring regiospecific placement of the OCF3 group ortho to the amine.
Medicinal Chemistry Applications
The 3-(trifluoromethoxy)pyridin-4-amine scaffold is not merely a structural spacer; it is a functional pharmacophore designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) problems.
The "Fluorine Effect" & Bioisosterism
In drug design, this compound acts as a bioisostere for 4-amino-3-methoxypyridine . The substitution of –OCH₃ with –OCF₃ induces drastic changes in physicochemical properties without altering steric bulk significantly.
| Parameter | –OCH₃ (Methoxy) | –OCF₃ (Trifluoromethoxy) | Impact on Drug Candidate |
| Electronic Effect | Electron Donating (Resonance) | Electron Withdrawing (Inductive) | Lowers pKa of pyridine nitrogen; reduces hERG liability. |
| Lipophilicity (Hansch π) | -0.02 | +1.04 | Increases membrane permeability and BBB penetration. |
| Metabolic Stability | High (O-demethylation risk) | Very High (Metabolically inert) | Blocks CYP450-mediated oxidative clearance. |
| Conformation | Coplanar preference | Orthogonal preference | Can lock bioactive conformations in receptor pockets. |
Therapeutic Areas[3][4]
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Kinase Inhibitors: The pyridine nitrogen often serves as a hinge binder in ATP-competitive inhibitors. The 3-OCF₃ group modulates the basicity of this nitrogen, tuning the hydrogen bond strength while filling hydrophobic pockets in the kinase active site (e.g., gatekeeper residues).
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CNS Agents: The high lipophilicity of the OCF₃ group aids in crossing the blood-brain barrier, making this scaffold valuable for neurodegenerative disease targets.
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Agrochemicals: Similar to pharmaceutical applications, the OCF₃ group enhances environmental stability and cuticular penetration in insects/plants.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: Key pharmacological advantages conferred by the OCF3-pyridine scaffold in drug design.
Safety & Handling Protocols
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Hazard Identification: Irritant to eyes, respiratory system, and skin.[2] Potential for acute toxicity if swallowed.[2]
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Handling: All operations involving the synthesis or handling of powder should be conducted in a fume hood.
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Storage: The compound is sensitive to oxidation and light. Store under inert gas (Argon) at 2–8°C.
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Waste Disposal: Fluorinated organic compounds require high-temperature incineration. Do not dispose of in aqueous waste streams.
References
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Chemical Science (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[3] Royal Society of Chemistry.
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Journal of Medicinal Chemistry (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. ACS Publications.
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National Institutes of Health (NIH) - PubChem. Compound Summary: Trifluoromethoxy derivatives.[4]
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ChemicalBook. 3-(Trifluoromethoxy)pyridin-4-amine Product Specifications.
Sources
- 1. 3-TrifluoroMethoxy-pyridin-4-ylaMine, CasNo.827586-90-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. 5-(Trifluoromethoxy)pyridin-2-amine | C6H5F3N2O | CID 49871146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
